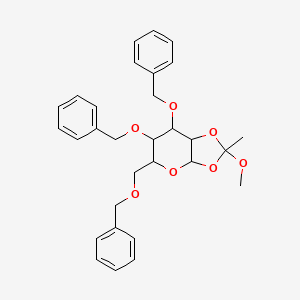
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sugar ortho esters, including compounds similar to 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate), involves multi-step organic reactions starting from protected sugar precursors. Bochkov and Kalinevitch (1974) described the synthesis of 3,6-anhydro-α-D-galactopyranose 1,2-(methyl orthoacetate) from 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-galactopyranosyl bromide, highlighting the complexity and precision required in synthesizing such molecules (Bochkov & Kalinevitch, 1974).
Molecular Structure Analysis
The molecular structure of sugar derivatives is characterized by their unique cyclic sugar backbone, substitution patterns, and protecting groups. Krajewski et al. (1985) investigated the crystal structure and conformation of a closely related compound, providing insights into the spatial arrangement and interactions of molecular substituents. This research is crucial for understanding the reactivity and binding properties of these molecules (Krajewski et al., 1985).
Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the creation of antihyperglycemic agents, demonstrating significant reductions in plasma glucose levels in diabetic models through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996). This highlights its potential in the development of new diabetes treatments.
Contribution to Antiestrogen Research
In the quest for novel antiestrogens, derivatives involving 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) have shown promise. Studies have revealed that certain analogs exhibit higher receptor affinity and potency compared to traditional treatments, indicating a path for more effective therapies in estrogen-receptor-positive cancers (Sharma et al., 1990).
Anticonvulsant Properties
Research into novel anticonvulsant therapies has benefited from the compound as a precursor in synthesizing 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which have shown potent activity against seizures in animal models (Kelley et al., 1995). This opens avenues for new epilepsy treatments.
Immunomodulatory Effects
In immunology, derivatives of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) have been investigated for their potential immunomodulatory effects. For example, sulfated galactans derived from red seaweed, which could be synthesized using similar glycosylation strategies, have shown to enhance immune responses and offer protection against viral infections in animal models (Wongprasert et al., 2014).
Development of Gastroprotective Drugs
The compound's derivatives have also been explored for their gastroprotective properties. Certain synthesized molecules incorporating this structure have demonstrated significant activity in preventing ulcer formation and promoting healing, suggesting potential applications in treating gastrointestinal disorders (Shimojima et al., 1985).
Wirkmechanismus
Target of Action
It is known to be a valuable compound in biomedicine used for the treatment of various diseases .
Mode of Action
It is known to be involved in the synthesis of drugs targeting specific ailments .
Biochemical Pathways
The compound is known to be a valuable intermediate in the synthesis of other compounds . It is used as a substrate for nucleophilic addition reactions .
Eigenschaften
IUPAC Name |
2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVHQXHQOSKCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

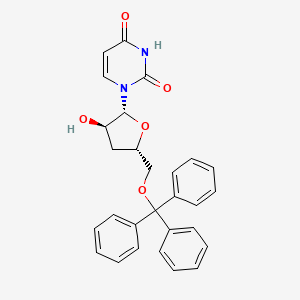

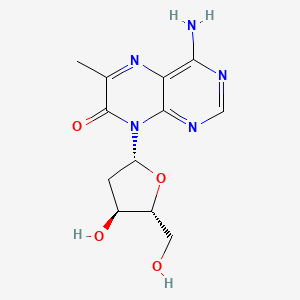

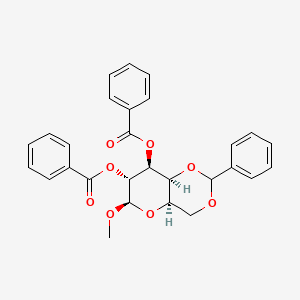
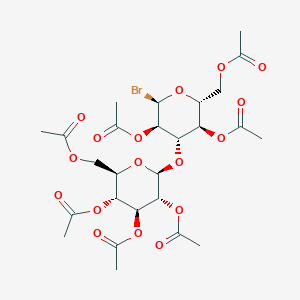
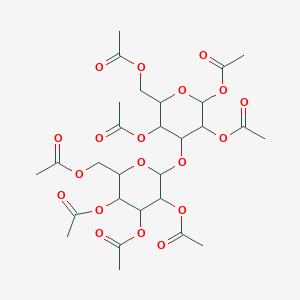
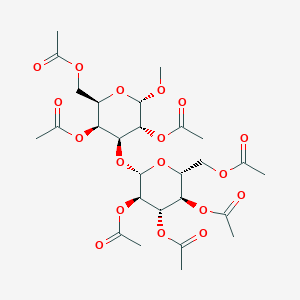
![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)
